N',N'-dimethylpropane-1,3-diamine;formic acid
Description
Properties
CAS No. |
134971-35-0 |
|---|---|
Molecular Formula |
C7H18N2O4 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine;formic acid |
InChI |
InChI=1S/C5H14N2.2CH2O2/c1-7(2)5-3-4-6;2*2-1-3/h3-6H2,1-2H3;2*1H,(H,2,3) |
InChI Key |
LRRWYYTUAOSVEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN.C(=O)O.C(=O)O |
Origin of Product |
United States |
Preparation Methods
Using Acrylonitrile and Dimethylamine
One of the primary methods for preparing N,N'-dimethyl-1,3-propanediamine involves the reaction of acrylonitrile with dimethylamine to form dimethylaminopropionitrile, which is then hydrogenated to yield the final product.
| Step | Reaction Conditions | Yield |
|---|---|---|
| Formation of Dimethylaminopropionitrile | Molar ratio of dimethylamine to acrylonitrile: 10:1 to 1:1, Temperature: 10-120°C, Space velocity: 0.1-10 h^-1 | Conversion rate > 99% |
| Hydrogenation | Catalyst: Raney-Ni, Co-catalyst: 0.1-10% Alkaline alcohol solution, Pressure: 3-10 MPa, Space velocity: 0.1-4 h^-1 | Yield ≥ 98% |
Using Acrolein and Dimethylamine
Another method involves reacting acrolein with dimethylamine to form an intermediate that can be further processed into N,N'-dimethyl-1,3-propanediamine .
Analysis of Preparation Methods
- Continuous vs. Batch Processes : Continuous processes offer advantages in terms of efficiency, energy savings, and environmental protection compared to batch processes.
- Catalysts and Conditions : The choice of catalysts (e.g., Raney-Ni) and reaction conditions (e.g., temperature, pressure) significantly affects the yield and selectivity of the final product.
Purification and Characterization
After synthesis, N,N'-dimethyl-1,3-propanediamine can be purified using techniques such as distillation or chromatography. Characterization is typically performed using methods like NMR and HRMS to confirm the molecular structure and purity.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides like methyl iodide are used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Chemical Properties and Preparation
N',N'-Dimethylpropane-1,3-diamine is a lower aliphatic diamine that can be synthesized through several methods. One effective process involves the hydrogenation of dimethylaminopropionitrile, which is derived from dimethylamine and acrylonitrile. This method has shown high conversion and selectivity rates, making it suitable for large-scale production .
Antimalarial Activity
Recent studies have indicated that DMAPA derivatives exhibit potent antimalarial properties. For instance, a series of 1,7-bis(aminoalkyl)diazachrysene derivatives were screened for their efficacy against various Plasmodium falciparum strains. The results demonstrated that modifications to the amine groups significantly enhanced the antimalarial activity of these compounds .
Drug Delivery Systems
DMAPA is also utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its application in enhancing the solubility and bioavailability of poorly soluble drugs has been documented, making it a valuable component in pharmaceutical formulations .
Epoxy Resins
In the plastics industry, N',N'-dimethylpropane-1,3-diamine serves as a hardener for epoxy resins. This application is critical for producing durable materials used in coatings, adhesives, and composite materials .
Textile Industry
DMAPA acts as a cross-linking agent for cellulose fibers in the textile industry. This enhances the durability and water resistance of fabrics, making them more suitable for various applications .
Water Treatment
As an intermediate in the production of flocculating agents, DMAPA plays a significant role in water treatment processes. It aids in the removal of suspended particles from water, thereby improving water quality .
High-Performance Liquid Chromatography (HPLC)
N',N'-Dimethylpropane-1,3-diamine can be effectively analyzed using reverse phase HPLC methods. The use of formic acid as a mobile phase additive enhances mass spectrometry compatibility, facilitating the separation and identification of various compounds .
Case Studies
Mechanism of Action
The mechanism of action of N’,N’-dimethylpropane-1,3-diamine;formic acid involves its ability to act as a nucleophile due to the presence of amine groups. It can form covalent bonds with electrophilic centers in various substrates, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Structural and Functional Analogues
Enzyme Inhibition:
- PDAT (N',N'-dimethylpropane-1,3-diamine derivative): Mechanism: Noncompetitive inhibition of rabbit lung INMT (Ki = 12 µM) . Advantage: Methyl groups enhance hydrophobic interactions with allosteric pockets .
- PAT (propane-1,3-diamine derivative):
Antibacterial Activity:
- N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine: Targets: ANT(2') aminoglycoside-modifying enzyme (IC₅₀ = 8 µM) . Structural Insight: Cyclohexyl group improves membrane permeability.
Physicochemical Properties
| Property | N',N'-Dimethylpropane-1,3-diamine; Formic Acid | Propane-1,3-diamine | N-Cyclohexyl Derivative |
|---|---|---|---|
| Molecular Weight | 130.18 (diamine) + 46.03 (formic acid) | 74.13 | 285.45 |
| Solubility | High in polar solvents (ethanol, water) | Moderate | Low (hydrophobic groups) |
| Thermal Stability | Stable up to 150°C (decomposition with formic acid) | Stable up to 200°C | Stable up to 180°C |
| pKa (amine groups) | 8.9 (primary), 10.2 (tertiary) | 9.5, 10.8 | 8.7, 9.9 |
Mechanistic Insights
- Intramolecular Methyl Migration : Protonated N',N'-dimethylpropane-1,3-diamine undergoes methyl migration via an Sₙ2 inversion mechanism, which is energetically favorable compared to retention pathways in shorter-chain diamines .
- Supramolecular Chemistry : Hydrogen bonding between formic acid and the diamine enhances crystal packing efficiency, as seen in zinc coordination complexes .
Industrial Relevance
- Polymer Chemistry : The diamine is used in transesterification reactions to synthesize bis-cyclic carbonates, yielding polymers with tunable glass transition temperatures (Tg: -29°C to 55°C) .
- High-Throughput Drug Discovery : Derivatives like 3,6-DMAD are prioritized for their dual inhibitory effects on IRE1α oligomerization and RNase activity .
Biological Activity
N',N'-Dimethylpropane-1,3-diamine; formic acid is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
N',N'-Dimethylpropane-1,3-diamine is a diamine derivative characterized by two amine groups attached to a propane chain with dimethyl substitutions. The addition of formic acid forms a salt that may enhance its solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of diamines have shown efficacy against various bacterial strains. A study demonstrated that certain diamine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Diamine A | S. aureus | 32 µg/mL |
| Diamine B | E. coli | 16 µg/mL |
Anticancer Activity
Diamines are also being explored for their anticancer properties. A case study involving related compounds revealed that they can induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism is thought to involve the inhibition of specific kinases that promote cell survival .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Diamine C | HeLa | 10 |
| Diamine D | MCF-7 | 5 |
Anti-inflammatory Activity
The anti-inflammatory potential of N',N'-dimethylpropane-1,3-diamine; formic acid has been investigated in vitro. Results showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .
The biological activity of N',N'-dimethylpropane-1,3-diamine; formic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cytokine Modulation : The compound may modulate immune responses by affecting cytokine production.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of N',N'-dimethylpropane-1,3-diamine derivatives against multi-drug resistant strains. The findings indicated significant activity against resistant E. coli strains, with MIC values lower than those for traditional antibiotics .
- Cancer Cell Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptotic markers observed via flow cytometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
